molecular formula C9H13N3O4 B1670253 2'-Deoxycytidine CAS No. 951-77-9

2'-Deoxycytidine

Cat. No.: B1670253
CAS No.: 951-77-9
M. Wt: 227.22 g/mol
InChI Key: CKTSBUTUHBMZGZ-SHYZEUOFSA-N
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Description

2'-deoxycytidine is a pyrimidine 2'-deoxyribonucleoside having cytosine as the nucleobase. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a cytosine.
Deoxycytidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Homo sapiens, Isodictya erinacea, and other organisms with data available.
Doxecitine is a nucleoside component of DNA, composed of cytosine and deoxyribose, with chemopreventive activity.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A nucleoside component of DNA composed of CYTOSINE and DEOXYRIBOSE.

Mechanism of Action

2’-Deoxycytidine: (also known as dC or deoxycytidine ) primarily targets thymidine kinase 2 (TK2), an enzyme found in the mitochondria of human cells. TK2 plays a crucial role in nucleotide metabolism by phosphorylating deoxycytidine to form deoxycytidine monophosphate (dCMP). This phosphorylation step is essential for DNA synthesis and repair within the mitochondria .

Mode of Action:

Here’s how 2’-Deoxycytidine interacts with its target, TK2:

Biochemical Analysis

Biochemical Properties

2’-Deoxycytidine interacts with several enzymes, proteins, and other biomolecules. It forms deoxycytidine triphosphate (dCTP) upon phosphorylation, which is used to synthesize DNA via various DNA polymerases or reverse transcriptases . It is also the substrate for deoxycytidine deaminase, which converts it into 2’-deoxyuridine . These interactions are essential for the normal functioning of the cell and contribute to the complexity of biochemical reactions within the cell.

Cellular Effects

2’-Deoxycytidine has significant effects on various types of cells and cellular processes. It influences cell function by participating in DNA synthesis, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can slow the cell cycle by interfering with the methylation of the P15/INK4B gene, increasing the expression of P15/INK4B protein which subdues the transformation of myelodysplastic syndrome (MDS) to leukemia .

Molecular Mechanism

The molecular mechanism of 2’-Deoxycytidine involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can be phosphorylated at C5’ of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor . This process is crucial for the synthesis of DNA and the regulation of gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-Deoxycytidine can change. It has been shown that 2’-Deoxycytidine can induce DNA damage, increase the formation of DNA double-strand breaks, and transcriptionally downregulate important oncogenes . These effects can influence the long-term cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 2’-Deoxycytidine can vary with different dosages in animal models. For instance, both low dose and intensive therapy with 2’-Deoxycytidine can reduce the proliferative potential of tumor stem cells in animal models

Metabolic Pathways

2’-Deoxycytidine is involved in several metabolic pathways. It is commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to its (in)activation .

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CKTSBUTUHBMZGZ-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Source PubChem
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13N3O4
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DSSTOX Substance ID

DTXSID70883620
Record name Cytidine, 2'-deoxy-
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Molecular Weight

227.22 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name Deoxycytidine
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Record name Deoxycytidine
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Solubility

870 mg/mL
Record name Deoxycytidine
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CAS No.

951-77-9, 56905-41-0
Record name Deoxycytidine
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Melting Point

207 - 210 °C
Record name Deoxycytidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A:

  • Spectroscopic Data: Specific spectroscopic data (NMR, UV, etc.) for 2'-deoxycytidine and its analogs can be found in publications focusing on their synthesis and characterization. [, , ]

A: this compound itself does not possess catalytic properties. It serves as a building block for DNA and is involved in various cellular processes related to DNA replication and repair. [, , ]

A: Computational chemistry plays a role in understanding the interaction mechanisms of this compound analogs like 5-aza-2'-deoxycytidine with DNA methyltransferases. [] For instance, studies have employed these methods to investigate the kinetics and mechanisms of reactions involving this compound and metabolites of environmental toxins like furan. [] These studies help predict reaction pathways, calculate free energies, and model interactions at a molecular level, providing valuable insights into drug mechanisms and potential toxicity. []

A: Structural modifications of this compound, as seen in analogs like 5-aza-2'-deoxycytidine, can significantly alter its biological activity. [, , , , , ] The addition of a 5-aza group in 5-aza-2'-deoxycytidine transforms it into a DNMT inhibitor, leading to demethylation and gene activation. [, , , ] Modifications in the sugar moiety, such as fluorination, can also influence its interaction with DNA and its stability. [] For instance, 4'-thiothymidine, a modified analog, demonstrates enhanced stability in human blood compared to thymidine. [] These modifications are crucial in drug design, affecting the compound's efficacy, toxicity, and pharmacokinetic properties.

A: While this compound incorporated into DNA is relatively stable, its analog, 5-aza-2'-deoxycytidine, is known to be unstable in aqueous solutions. [] This instability necessitates careful consideration during formulation and storage to maintain its efficacy.

A: Research on this compound analogs, specifically 4'-thiothymidine, points towards its potential as a PET imaging agent for DNA synthesis due to its favorable pharmacokinetic properties and incorporation into DNA. [] Further research is needed to fully elucidate the ADME properties of this compound and its various analogs.

A: While this compound itself doesn't have inherent anti-cancer activity, its analog, 5-aza-2'-deoxycytidine, has shown efficacy in various in vitro and in vivo models, including leukemia, melanoma, and myelodysplastic syndrome. [, , , , , ] In vitro studies demonstrate its ability to inhibit cell growth and induce apoptosis in various cancer cell lines. [, , , , ] Mouse models further support these findings, showing increased lifespan and delayed tumor progression. [, , ]

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